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Introduction
1,2-diheptanoyl-sn-glycero-3-phosphocholine (DHEPC) is a synthetic, short-chain saturated

phospholipid that plays a significant role in membrane biophysics and drug delivery research.

[1] Its structure consists of a glycerophosphocholine head group with two seven-carbon

heptanoyl chains attached at the sn-1 and sn-2 positions.[1] This amphipathic nature—

possessing both a hydrophilic head and hydrophobic tails—governs its behavior in aqueous

solutions, where it self-assembles into various structures.[2]

Due to its short acyl chains, DHEPC is more water-soluble than its long-chain counterparts and

acts as a detergent-like lipid. It is most frequently used not in isolation, but as a component in

mixed lipid systems, such as bicelles, where it forms the rim of a disc-like lipid bilayer structure.

[1][3] These properties make DHEPC an invaluable tool for solubilizing, stabilizing, and

studying membrane proteins, as well as for creating novel drug delivery vehicles like

ultradeformable liposomes.[2][4][5] This guide provides a comprehensive overview of the

physicochemical properties, aggregation behavior, and key experimental methodologies related

to DHEPC in aqueous solutions.

Physicochemical Properties
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The behavior of DHEPC in an aqueous environment is dictated by its molecular structure. Its

dual-chain nature provides stability in forming bilayer-like structures, while the short chain

length confers detergent properties, including a relatively high critical micelle concentration

(CMC).[1][2]

Table 1: Physicochemical Properties of DHEPC

Property Value Source(s)

Chemical Formula C₂₂H₄₄NO₈P [1][6]

Molecular Weight 481.56 g/mol [2][6]

CAS Number 39036-04-9 [1]

Lipid Type
Diacyl-Phosphatidylcholine

(PC)
[2][6]

Acyl Chain Heptanoyl (7:0) [1]

Critical Micelle Concentration

(CMC)
1.6 mM in water [1]

Solubility

Soluble in organic solvents

(Methanol, Chloroform,

Ethanol >30 mg/ml, DMSO >7

mg/ml). In aqueous buffer

(PBS, pH 7.2), solubility is

>250 µg/ml.

[2][7]

| Appearance | White solid |[2] |

Critical Micelle Concentration (CMC)
The CMC is the concentration above which surfactant monomers spontaneously associate to

form larger aggregates, such as micelles.[8][9] Below the CMC, DHEPC exists primarily as

individual monomers in solution. Once the concentration reaches 1.6 mM, the formation of

micelles becomes thermodynamically favorable, and additional DHEPC molecules will

predominantly form or join micelles.[1] This transition dramatically changes the properties of the

solution, such as its ability to solubilize hydrophobic molecules.[9] The relatively high CMC of
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DHEPC compared to long-chain lipids is a direct consequence of its shorter, more water-

soluble acyl chains.

Phase Transition Temperature (Tₘ)
The main phase transition temperature (Tₘ) is the temperature at which a lipid bilayer

transitions from a tightly packed, ordered gel phase to a more fluid, liquid-crystalline phase. For

short-chain lipids like DHEPC that form micelles, this property is less relevant than for vesicle-

forming long-chain lipids. A differential scanning calorimetry (DSC) study on 1,2-di-n-

heptadecanoyl phosphatidylcholine (a C17 chain lipid, not C7 DHEPC) showed clear pre-

transition and main transition peaks.[6] However, specific experimental Tₘ data for pure

DHEPC (C7) micelles or vesicles is not prominently available, likely because it readily forms

micelles at room temperature and is typically used in mixed lipid systems below the Tₘ of the

co-lipid.

Self-Assembly and Aggregation Behavior
The primary characteristic of DHEPC in water is its ability to self-assemble. This behavior is

governed by the hydrophobic effect, where the nonpolar acyl chains are shielded from water by

forming aggregates that expose their polar headgroups to the aqueous environment.

Monomer-Micelle Equilibrium
The fundamental equilibrium for DHEPC in solution is between its monomeric and micellar

states. This relationship is highly dependent on concentration.
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Caption: Logical relationship of DHEPC state in aqueous solution.

Bicelle Formation
DHEPC is a cornerstone in the formation of bicelles, which are discoidal lipid structures used

extensively in structural biology to mimic a small patch of a cell membrane.[1] In the most

common formulation, a long-chain phospholipid like 1,2-dimyristoyl-sn-glycero-3-

phosphocholine (DMPC) forms the planar bilayer region, while DHEPC molecules shield the

hydrophobic edges, acting as a "rim".[1][3]

The properties of these bicelles are highly dependent on the molar ratio (q) of the long-chain

lipid to the short-chain lipid (q = [DMPC]/[DHEPC]).[1]

Table 2: Typical Compositions for DMPC/DHEPC Bicelle Formation
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Molar Ratio (q)
Total Lipid
Conc.

Temperature
Resulting
Structure

Source(s)

< 2.5 15% (w/v) Room Temp

Isotropic,
small
aggregates
(micellar)

[1]

2.5 - 4.0 15-25% (w/v) > Tₘ of DMPC

Disc-shaped

bicelles suitable

for NMR

[1][2]

| > 7.5 | Variable | Variable | Vesicle-like or lamellar structures |[1] |

Experimental Protocols
Characterizing the behavior of DHEPC requires specific biophysical techniques. Detailed

protocols for the most common analyses are provided below.

Protocol: Determination of Critical Micelle Concentration
(CMC)
This protocol uses a fluorescence-based assay with a hydrophobic probe, such as 1,6-

diphenyl-1,3,5-hexatriene (DPH), which exhibits low fluorescence in polar environments (water)

but high fluorescence when partitioned into the hydrophobic core of a micelle.[7][10]

Methodology:

Stock Solution Preparation:

Prepare a concentrated stock solution of DHEPC (e.g., 20 mM) in a suitable aqueous

buffer (e.g., PBS, pH 7.4). Ensure complete dissolution.

Prepare a stock solution of the fluorescent probe DPH (e.g., 1-4 mM) in an organic solvent

like tetrahydrofuran (THF).[10]

Serial Dilutions:
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Create a series of DHEPC dilutions from the stock solution, covering a concentration

range both below and above the expected CMC (e.g., 0.1 mM to 10 mM).

Probe Addition:

To each DHEPC dilution (e.g., in a 2 mL cuvette or microplate well), add a small, constant

amount of the DPH stock solution (e.g., 1-2 µL) to achieve a final probe concentration in

the low micromolar range.[7][10]

Include a control sample containing only buffer and the probe.

Equilibration:

Gently mix and allow the samples to equilibrate for a set period (e.g., 1-2 hours, or

overnight) in the dark to allow for probe partitioning.[10]

Fluorescence Measurement:

Using a fluorometer, measure the fluorescence intensity of each sample. For DPH, typical

wavelengths are ~358 nm for excitation and ~430 nm for emission.[7]

Data Analysis:

Plot the fluorescence intensity (Y-axis) against the logarithm of the DHEPC concentration

(X-axis).

The resulting plot will show two distinct linear regions: a flat baseline at low concentrations

and a steeply rising slope at high concentrations.

The CMC is determined from the intersection point of the two extrapolated lines.[7]
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Caption: Experimental workflow for CMC determination via fluorescence.

Protocol: Preparation of DMPC/DHEPC Bicelles
This protocol describes a common method for forming DMPC/DHEPC bicelles for structural

biology applications.[2]
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Methodology:

Lipid Preparation:

Weigh out the desired amounts of lyophilized DMPC and DHEPC powders to achieve the

target molar ratio q (e.g., q=3.0).

Thoroughly mix the lipid powders or co-dissolve them in chloroform, followed by complete

removal of the organic solvent under a stream of nitrogen and then under vacuum to form

a thin lipid film.

Hydration:

Add the appropriate volume of aqueous buffer (e.g., 10 mM phosphate, pH 6.6) to the lipid

film or powder to achieve the desired total lipid concentration (e.g., 15% w/v).[2]

Allow the mixture to hydrate at room temperature for several hours (2-3 hours for q≈3.0,

up to 24 hours for q>3.25).[2]

Homogenization (Optional but Recommended):

To accelerate hydration and ensure homogeneity, perform several temperature cycles.

Heat the mixture to a temperature above the Tₘ of DMPC (e.g., 40°C) for 10-15 minutes,

followed by cooling to room temperature.[2]

Briefly vortex the sample between cycles.[2]

Verification:

The final solution should be clear and slightly viscous. The formation of bicelles can be

verified using techniques like ³¹P-NMR, where DMPC in the bilayer and DHEPC at the rim

will show distinct chemical shifts, or by Dynamic Light Scattering (DLS).
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Caption: Experimental workflow for preparing DMPC/DHEPC bicelles.

Protocol Outline: Micelle Size Determination by Dynamic
Light Scattering (DLS)
DLS measures the hydrodynamic radius (Rₕ) of particles by analyzing the fluctuations in

scattered light intensity caused by Brownian motion.[11]

Methodology:
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Sample Preparation: Prepare a DHEPC solution in a filtered buffer at a concentration

significantly above the CMC (e.g., 10-20 mM). Filter the final solution through a low-protein-

binding syringe filter (e.g., 0.1 or 0.22 µm) to remove dust and large aggregates.

Viscosity Measurement: For accurate sizing, measure the dynamic viscosity of the sample

solution, as it may differ from that of pure water, especially at high lipid concentrations.[12]

[13]

DLS Measurement: Place the sample in the DLS instrument and allow it to equilibrate to the

desired temperature. The instrument measures the autocorrelation function of the scattered

light.

Data Analysis: The instrument's software uses the autocorrelation function to calculate the

diffusion coefficient (D). The hydrodynamic radius (Rₕ) is then calculated using the Stokes-

Einstein equation, which requires the measured viscosity and temperature.[11]

Applications in Research and Drug Development
The unique properties of DHEPC make it a versatile tool in several advanced research areas.

Membrane Protein Solubilization and Stabilization
Integral membrane proteins (IMPs) are notoriously difficult to study because they are unstable

when removed from their native lipid environment.[4][14] DHEPC, typically as a component of

bicelles or mixed micelles, provides a hydrophobic environment that mimics the membrane

core, thereby stabilizing the transmembrane domains of IMPs.[15] This allows for structural

determination by techniques like NMR and X-ray crystallography and for functional assays in a

controlled setting.[4][16]
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Caption: DHEPC provides a membrane-mimetic environment for IMPs.

Drug Delivery Systems
The ability of DHEPC to form or modify lipid assemblies is leveraged in drug delivery. When

mixed with longer-chain, unsaturated lipids like 1,2-dioleoyl-sn-glycero-3-phosphocholine

(DOPC), DHEPC can create "ultradeformable" liposomes.[5] The short DHEPC chains are

thought to disrupt the packing of the longer lipids, increasing the elasticity of the liposome

membrane. This enhanced flexibility can improve the ability of the liposome to penetrate

biological barriers, such as the skin or tumor microenvironments, leading to more efficient drug

delivery.[5]
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Modulation of Protein Aggregation
DHEPC has also been shown to influence protein aggregation processes. In one study, it was

found to inhibit the formation of insulin fibrils in a concentration-dependent manner.[1] This

suggests that its amphipathic properties may allow it to interfere with the hydrophobic

interactions that drive amyloid formation, presenting a potential avenue for therapeutic

research in diseases characterized by protein misfolding.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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